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Compound of Interest

Compound Name: Isamfazone

Cat. No.: B15600881 Get Quote

Disclaimer: Information regarding "Isamfazone" is not readily available in the public domain.

This guide focuses on the closely related and extensively researched class of compounds:

Amidrazones. Amidrazones are a versatile class of compounds characterized by the R-

C(=NR')NR''R''' functional group and have garnered significant interest in medicinal chemistry

due to their broad spectrum of biological activities. This document provides a comprehensive

overview of their synthesis, biological activities, and mechanisms of action, tailored for

researchers, scientists, and drug development professionals.

Core Concepts and Synthesis
Amidrazones are derivatives of carboxylic acids and are characterized by a hydrazone-amide

functional group. Their synthesis is adaptable, allowing for a wide range of structural

modifications to explore structure-activity relationships (SAR).

General Synthesis of Amidrazone Derivatives
A common synthetic route to N1-substituted amidrazones involves the reaction of a

hydrazonoyl chloride with a primary or secondary amine. The hydrazonoyl chloride is typically

generated in situ from the corresponding hydrazide.

A generalized experimental protocol is as follows:
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Formation of Hydrazonoyl Chloride: The starting acid hydrazide is dissolved in a suitable

solvent (e.g., dioxane) and treated with a chlorinating agent, such as phosphorus

pentachloride or thionyl chloride, often in the presence of a base like triethylamine to

neutralize the generated HCl. The reaction is typically stirred at room temperature.

Reaction with Amine: The appropriate primary or secondary amine is added to the solution

containing the in situ generated hydrazonoyl chloride. The reaction mixture is then stirred,

often at an elevated temperature, for a period ranging from a few hours to overnight to

ensure complete reaction.

Work-up and Purification: Upon completion, the reaction mixture is typically poured into

water, and the resulting precipitate is collected by filtration. The crude product is then purified

using techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column

chromatography on silica gel to yield the desired amidrazone derivative.

Characterization of the synthesized compounds is typically performed using spectroscopic

methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their chemical

structure.

Biological Activities and Quantitative Data
Amidrazone derivatives have demonstrated a wide array of biological activities, including

anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. The

following tables summarize key quantitative data from various studies.

Anticancer Activity of Amidrazone Derivatives
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Compound/De
rivative

Cell Line Activity Metric Value Reference

Piperazine-

incorporating

amidrazone 67

55 Cancer Cell

Lines (average)
IC50 4.81 µM [1]

Piperazine-

incorporating

amidrazone 68

55 Cancer Cell

Lines (average)
IC50 4.92 µM [1]

Amidrazone 69 Leukemia (K562) IC50 1.9 - 3.9 µM [1]

Amidrazone 70 Breast (MCF-7) IC50 1.9 - 3.9 µM [1]

N1-

(anthraquinon-2-

yl) amidrazone

12

Leukemia (K-

562)
IC50 0.33 µM [2]

N1-

(anthraquinon-2-

yl) amidrazone

14

Leukemia (K-

562)
IC50 0.61 µM [2]

N1-

(anthraquinon-2-

yl) amidrazone

10

Colon (HCT-116) IC50 1.01 µM [2]

Antimicrobial Activity of Amidrazone Derivatives
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Compound/De
rivative

Microbial
Strain

Activity Metric Value Reference

Amidrazone 18 Escherichia coli MIC50 0.2 µg/mL [1]

Amidrazone 18
Pseudomonas

aeruginosa
MIC50 6.25 µg/mL [1]

Amidrazone 18
Staphylococcus

aureus
MIC50 6.25 µg/mL [1]

Amidrazone 20
Metronidazole-

resistant H. pylori
MIC 8 µg/mL [1]

Amidrazone 21
Metronidazole-

resistant H. pylori
MIC 16 µg/mL [1]

Imidazolylamidra

zone 35
Candida krusei MIC 3.1 - 6.3 µg/mL [1]

Imidazolylamidra

zone 36

Candida

neoformans
MIC 2 - 4 µg/mL [1]

(N1-

phenyl)phenylam

idrazone 12

Staphylococcus

aureus
MBC 4 µg/mL [1]

(N1-

phenyl)phenylam

idrazone 14

Staphylococcus

aureus
MBC 8 µg/mL [1]

Mechanism of Action and Signaling Pathways
The diverse biological activities of amidrazone derivatives stem from their ability to interact with

various cellular targets and modulate key signaling pathways.

Anticancer Mechanisms
Several studies suggest that the anticancer effects of amidrazone derivatives are mediated

through the inhibition of critical signaling pathways involved in cell proliferation, survival, and

apoptosis.
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BCR-ABL Tyrosine Kinase Inhibition: Certain N1-(anthraquinon-2-yl) amidrazone derivatives

have been identified as potential inhibitors of the BCR-ABL kinase, a key driver in chronic

myelogenous leukemia (CML).[3] Molecular docking studies have shown that these

compounds can bind to the kinase domain of BCR-ABL, potentially through hydrogen bonding

with key amino acid residues.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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